Bis(thiophen-2-yl)methanamine hydrochloride Bis(thiophen-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1333517-58-0
VCID: VC2553236
InChI: InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H
SMILES: C1=CSC(=C1)C(C2=CC=CS2)N.Cl
Molecular Formula: C9H10ClNS2
Molecular Weight: 231.8 g/mol

Bis(thiophen-2-yl)methanamine hydrochloride

CAS No.: 1333517-58-0

Cat. No.: VC2553236

Molecular Formula: C9H10ClNS2

Molecular Weight: 231.8 g/mol

* For research use only. Not for human or veterinary use.

Bis(thiophen-2-yl)methanamine hydrochloride - 1333517-58-0

Specification

CAS No. 1333517-58-0
Molecular Formula C9H10ClNS2
Molecular Weight 231.8 g/mol
IUPAC Name dithiophen-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H
Standard InChI Key UEPYWWMTLQISPU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(C2=CC=CS2)N.Cl
Canonical SMILES C1=CSC(=C1)C(C2=CC=CS2)N.Cl

Introduction

Chemical Identity and Properties

Bis(thiophen-2-yl)methanamine hydrochloride, also known as 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine hydrochloride, possesses distinctive physicochemical properties that define its behavior and potential applications.

Chemical Identity

The chemical identity of Bis(thiophen-2-yl)methanamine hydrochloride is characterized by specific identifiers that enable its unambiguous recognition in chemical databases and literature.

IdentifierValue
CAS Number336624-10-3
Molecular FormulaC₁₀H₁₂ClNS₂
Synonyms1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine,hydrochloride; Bis(thiophene-2-methyl)amine hydrochloride

Note: Some inconsistencies exist in the literature regarding the CAS number, with the non-hydrochloride form (Bis-thiophen-2-ylmethyl-amine) associated with CAS 58703-21-2.

Physical Properties

The physical properties of Bis(thiophen-2-yl)methanamine hydrochloride provide insights into its behavior under different conditions and its potential applications.

PropertyValue
Molecular Weight245.79200 g/mol
Boiling Point341.6°C at 760 mmHg
Melting Point243°C
Flash Point160.4°C
LogP4.29230
PSA68.51000

These properties are documented in chemical databases and indicate the compound's relatively high thermal stability and moderate lipophilicity.

Structural Features

Bis(thiophen-2-yl)methanamine hydrochloride contains two thiophene rings, which are five-membered aromatic heterocycles with a sulfur atom, connected to a central nitrogen atom. The nitrogen atom is protonated, with a chloride counterion balancing the charge in the hydrochloride salt form. This structural arrangement contributes to its:

  • Aromatic character through the thiophene rings

  • Potential for π-π stacking interactions

  • Hydrogen bonding capabilities through the protonated amine

  • Solubility profile characteristic of amine hydrochlorides

The presence of the thiophene rings makes this compound particularly interesting for materials science applications, as thiophene-containing compounds often exhibit useful electronic properties.

Synthesis Approaches

Synthetic ApproachDescriptionPotential Advantages
Reductive AminationReaction of thiophene-2-carboxaldehyde with thiophene-2-methylamine followed by reductionMild conditions, potentially high selectivity
Direct AlkylationReaction of thiophene-2-methylamine with thiophene-2-methylhalideStraightforward approach, limited steps
Palladium-Catalyzed CouplingUsing appropriate thiophene derivatives and nitrogen sourcesVersatility, potential for stereocontrol

By analogy with the synthesis procedures described for related compounds, palladium-catalyzed coupling reactions might be particularly suitable for the formation of the carbon-carbon bonds involved in this molecule's framework.

Salt Formation

The hydrochloride salt formation would typically involve treating the free base (Bis(thiophen-2-yl)methanamine) with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt. This procedure is standard for converting amine bases to their corresponding hydrochloride salts to improve stability and handling properties.

Application AreaPotential RoleRelevant Properties
Organic ElectronicsComponent in semiconductor materialsAromatic character, π-electron system
Optoelectronic DevicesBuilding block for light-responsive materialsConjugated system, potential for tunable electronic properties
Conductive PolymersMonomer or modifier for conductive materialsAbility to participate in extended conjugated systems

The presence of two thiophene rings in Bis(thiophen-2-yl)methanamine hydrochloride makes it potentially valuable for applications in organic electronics and optoelectronic devices, areas where thiophene derivatives have shown considerable promise.

Synthetic Chemistry

Bis(thiophen-2-yl)methanamine hydrochloride could serve as a valuable synthetic intermediate:

Synthetic ApplicationDescriptionPotential Advantage
Ligand DevelopmentPrecursor for bidentate nitrogen-sulfur ligandsStructural rigidity, multiple coordination sites
Heterocyclic ChemistryBuilding block for complex heterocyclesPre-organized structure, reactive amine group
Functional MaterialsPrecursor for materials with specific electronic propertiesDefined spatial arrangement of thiophene units

The compound's structure, featuring both thiophene rings and an amine functional group, makes it potentially useful as a building block for more complex molecules with specialized properties.

Potential Therapeutic AreaBasis for ConsiderationStructural Relevance
Antimicrobial AgentsThiophene derivatives have shown antibacterial propertiesAromatic thiophene rings, amine functionality
Central Nervous System ActivityNitrogen-containing heterocycles often display CNS activityStructural similarity to bioactive amines
Enzyme InhibitorsAmine-containing compounds can interact with enzyme active sitesHydrogen bonding capability, structural rigidity

The exploration of thiophene-containing compounds in pharmaceutical research suggests that Bis(thiophen-2-yl)methanamine hydrochloride might merit investigation for potential biological activities.

ClassificationDescription
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
S36/S37/S39 (Wear suitable protective clothing, gloves, and eye/face protection)

These classifications indicate that the compound should be handled with appropriate precautions to minimize exposure and potential adverse effects.

Research Limitations and Future Directions

The current literature appears to have limited detailed studies specifically focused on Bis(thiophen-2-yl)methanamine hydrochloride. This presents both challenges and opportunities for future research.

Research Gaps

Several areas warrant further investigation:

Research DomainKnowledge GapPotential Significance
Comprehensive CharacterizationDetailed spectroscopic analysisEstablishment of reference standards
Structure-Property RelationshipsCorrelation between structural modifications and propertiesRational design of derivatives
Biological Activity ProfilingSystematic evaluation of potential bioactivitiesDiscovery of new applications

The identification of these research gaps highlights opportunities for future studies that could expand our understanding of this compound and related structures.

Future Research Directions

Future studies on Bis(thiophen-2-yl)methanamine hydrochloride might focus on:

  • Development of optimized synthetic routes with improved yields and purity

  • Exploration of coordination chemistry with various metal ions

  • Investigation of structure-activity relationships through systematic modification

  • Evaluation of potential applications in organic electronics and materials science

  • Assessment of biological activities through screening against various targets

These research directions could significantly enhance our understanding of the compound's properties and potential applications across multiple disciplines.

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